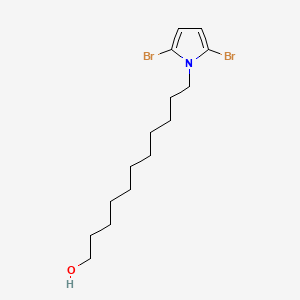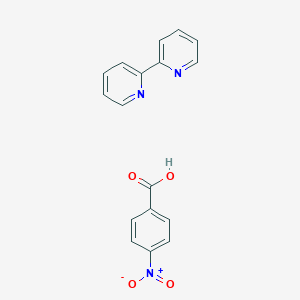
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine: is a compound that combines the structural features of 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow solid form . It is a precursor to various other compounds, including 4-aminobenzoic acid and 4-nitrobenzoyl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
4-Nitrobenzoic Acid:
Oxidation of 4-nitrotoluene: This is a common method where 4-nitrotoluene is oxidized using agents like nitric acid, chromic acid, or permanganates. The reaction typically involves heating the mixture and then purifying the product through filtration and recrystallization.
Industrial Production: The industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene using sulfuric acid and sodium dichromate. This method is efficient and yields a high purity product.
-
2-Pyridin-2-ylpyridine:
Synthesis from Pyridine Derivatives: This compound can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. The exact synthetic route can vary depending on the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Nitrobenzoic acid can undergo oxidation reactions to form compounds like 4-nitrobenzoyl chloride.
Reduction: It can be reduced to form 4-aminobenzoic acid, which is a precursor to the anesthetic procaine.
Substitution: The nitro group in 4-nitrobenzoic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chromic acid, permanganates.
Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products:
4-Aminobenzoic Acid: Formed through the reduction of 4-nitrobenzoic acid.
4-Nitrobenzoyl Chloride: Formed through the oxidation of 4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand in Coordination Chemistry: 2-Pyridin-2-ylpyridine is widely used as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Precursor to Anesthetics: 4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Industry:
Intermediate in Chemical Synthesis: Both 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine are used as intermediates in the synthesis of various chemical compounds.
Wirkmechanismus
4-Nitrobenzoic Acid:
Reduction Mechanism: The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid involves the transfer of electrons to the nitro group, converting it to an amino group.
2-Pyridin-2-ylpyridine:
Coordination with Metals: This compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, forming stable complexes.
Vergleich Mit ähnlichen Verbindungen
3-Nitrobenzoic Acid: Another isomer of nitrobenzoic acid, used as a precursor to dyes.
2-Nitrobenzoic Acid: Used in the preparation of various chemical compounds.
Uniqueness:
4-Nitrobenzoic Acid: Its role as a precursor to anesthetics like procaine makes it unique among its isomers.
2-Pyridin-2-ylpyridine: Its ability to form stable coordination complexes with metals distinguishes it from other pyridine derivatives.
Eigenschaften
CAS-Nummer |
781671-18-9 |
|---|---|
Molekularformel |
C17H13N3O4 |
Molekulargewicht |
323.30 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI-Schlüssel |
VNYNRCBZMRVVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


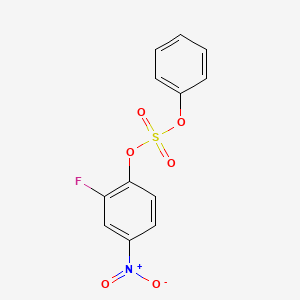
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
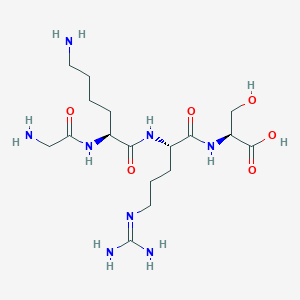
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)

![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
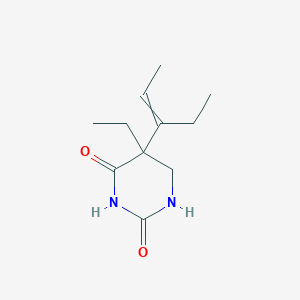
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
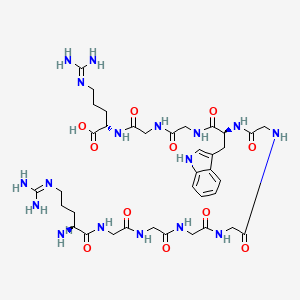
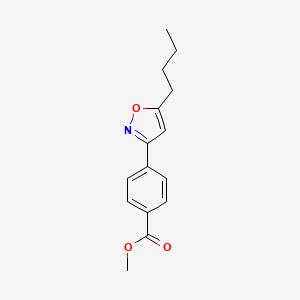
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
